molecular formula C10H21N B13100001 1-Pentylcyclopentanamine

1-Pentylcyclopentanamine

Cat. No.: B13100001
M. Wt: 155.28 g/mol
InChI Key: GWEZLAFWRWEPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentylcyclopentanamine is an organic compound that belongs to the class of cycloalkylamines It consists of a cyclopentane ring substituted with a pentyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentylcyclopentanamine can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by reductive amination. The process typically involves the following steps:

    Alkylation: Cyclopentanone is reacted with a pentyl halide (e.g., pentyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form 1-pentylcyclopentanone.

    Reductive Amination: The resulting 1-pentylcyclopentanone is then subjected to reductive amination using ammonia or a primary amine and a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems are often employed to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-Pentylcyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines.

Scientific Research Applications

1-Pentylcyclopentanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-pentylcyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

    Cyclopentanamine: A simpler analog with a cyclopentane ring and an amine group.

    1-Pentanamine: A linear analog with a pentyl group and an amine group.

Uniqueness: 1-Pentylcyclopentanamine is unique due to its combination of a cyclopentane ring and a pentyl group, which imparts distinct steric and electronic properties. This structural uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1-pentylcyclopentan-1-amine

InChI

InChI=1S/C10H21N/c1-2-3-4-7-10(11)8-5-6-9-10/h2-9,11H2,1H3

InChI Key

GWEZLAFWRWEPRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.